molecular formula C20H22O4 B14316782 Dimethyl 4,6,8,10-tetramethylheptalene-1,2-dicarboxylate CAS No. 105824-69-9

Dimethyl 4,6,8,10-tetramethylheptalene-1,2-dicarboxylate

Cat. No.: B14316782
CAS No.: 105824-69-9
M. Wt: 326.4 g/mol
InChI Key: UFYHUEYIIKAUJN-UHFFFAOYSA-N
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Description

Dimethyl 4,6,8,10-tetramethylheptalene-1,2-dicarboxylate is an organic compound with a complex structure characterized by multiple methyl groups and ester functionalities. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of Dimethyl 4,6,8,10-tetramethylheptalene-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. This intermediate can then undergo further functionalization to introduce the ester groups and additional methyl groups. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Dimethyl 4,6,8,10-tetramethylheptalene-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace one of the ester groups with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Dimethyl 4,6,8,10-tetramethylheptalene-1,2-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives may be studied for potential biological activity.

    Medicine: Research may explore its potential as a pharmaceutical intermediate.

    Industry: It can be used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of Dimethyl 4,6,8,10-tetramethylheptalene-1,2-dicarboxylate involves its interaction with specific molecular targets. The ester groups can participate in esterification and transesterification reactions, while the methyl groups can influence the compound’s reactivity and stability. The pathways involved may include enzymatic processes in biological systems or catalytic processes in industrial applications.

Comparison with Similar Compounds

Similar compounds to Dimethyl 4,6,8,10-tetramethylheptalene-1,2-dicarboxylate include:

    Dimethyl 2,6-pyridinedicarboxylate: Used in the synthesis of complex organic molecules.

    Dimethyl 2,6-naphthalenedicarboxylate: A precursor to high-performance polyesters.

    Dimethyl terephthalate: Widely used in the production of polyesters and plastics. This compound is unique due to its multiple methyl groups and specific structural arrangement, which confer distinct reactivity and applications.

Properties

CAS No.

105824-69-9

Molecular Formula

C20H22O4

Molecular Weight

326.4 g/mol

IUPAC Name

dimethyl 4,6,8,10-tetramethylheptalene-1,2-dicarboxylate

InChI

InChI=1S/C20H22O4/c1-11-7-13(3)15-9-12(2)10-16(19(21)23-5)18(20(22)24-6)17(15)14(4)8-11/h7-10H,1-6H3

InChI Key

UFYHUEYIIKAUJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=CC(=CC(=C2C(=O)OC)C(=O)OC)C)C(=C1)C)C

Origin of Product

United States

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